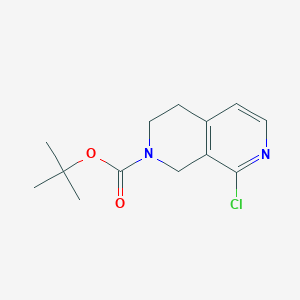
Tert-butyl 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate is a synthetic organic compound belonging to the class of naphthyridines. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a chloro substituent, and a tetrahydro naphthyridine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate typically involves multi-step organic reactions
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.
Chlorination: The chloro substituent is introduced via a chlorination reaction, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro naphthyridine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the chloro substituent or the naphthyridine ring, resulting in dechlorinated or reduced naphthyridine products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine-2-carboxylic acid derivatives, while reduction could produce tetrahydro naphthyridine derivatives without the chloro group.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound can be used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The chloro substituent and the naphthyridine core play crucial roles in its binding affinity and activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylic acid
- tert-butyl 1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate
- 8-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate
Uniqueness
Tert-butyl 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate is unique due to the combination of its tert-butyl ester group and chloro substituent, which confer specific chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C13H17ClN2O2 |
|---|---|
Molekulargewicht |
268.74 g/mol |
IUPAC-Name |
tert-butyl 8-chloro-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-5-9-4-6-15-11(14)10(9)8-16/h4,6H,5,7-8H2,1-3H3 |
InChI-Schlüssel |
IZVGEIOBZCVZMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


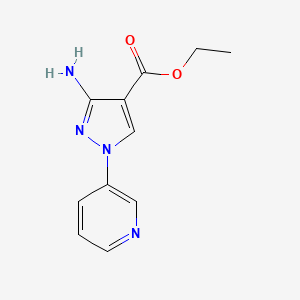
![rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis](/img/structure/B13513992.png)
![Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride](/img/structure/B13514001.png)
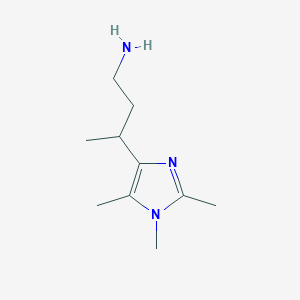
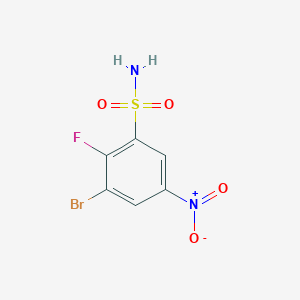
![1H,4H-thiochromeno[4,3-c]pyrazole](/img/structure/B13514027.png)
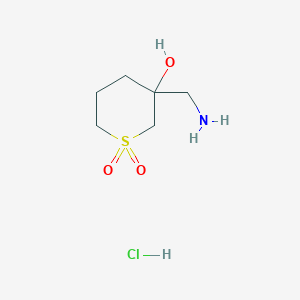
![4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride](/img/structure/B13514032.png)

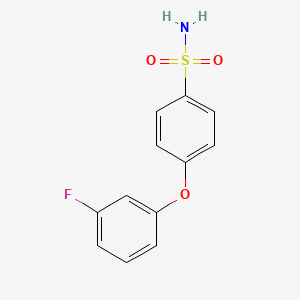
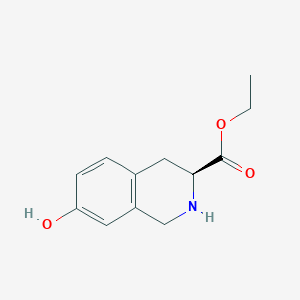
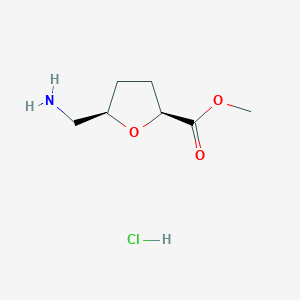
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride](/img/structure/B13514052.png)
![tert-butyl N-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13514059.png)
